molecular formula C10H11Cl3N2 B2530290 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride CAS No. 1092707-17-9

1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride

Cat. No.: B2530290
CAS No.: 1092707-17-9
M. Wt: 265.56
InChI Key: UGOLKZXYPLWVOU-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 2,6-dichlorophenyl group and an imine functional group. Its molecular formula is C₁₀H₁₁Cl₃N₂, with a molecular weight of 265.57 g/mol . The compound is supplied as a hydrochloride salt, which enhances its solubility and stability.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrrolidin-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2.ClH/c11-7-3-1-4-8(12)10(7)14-6-2-5-9(14)13;/h1,3-4,13H,2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOLKZXYPLWVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)N(C1)C2=C(C=CC=C2Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride typically involves the reaction of 2,6-dichloroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine group (C=N) undergoes hydrolysis under acidic or basic conditions to yield the corresponding ketone and ammonia derivatives. This reaction is critical for understanding the compound’s stability in aqueous environments.

Reaction Conditions

ConditionCatalystProductYieldReference
0.1 M HCl (aq)None1-(2,6-Dichlorophenyl)pyrrolidin-2-one92%
pH 10.5 (NaOH)None1-(2,6-Dichlorophenyl)pyrrolidin-2-one + NH₃78%

Mechanistic Insights

  • Acidic hydrolysis proceeds via protonation of the imine nitrogen, followed by nucleophilic attack by water.

  • Basic hydrolysis involves direct nucleophilic attack by hydroxide ions, forming an intermediate geminal diolamine .

Reduction of the Imine Group

The imine group is reduced to a secondary amine under catalytic hydrogenation or hydride-based conditions.

Catalytic Hydrogenation

CatalystH₂ Pressure (atm)SolventProductYieldReference
Pd/C (10%)3EtOH1-(2,6-Dichlorophenyl)pyrrolidin-2-amine85%
Raney Ni5THF1-(2,6-Dichlorophenyl)pyrrolidin-2-amine76%

Hydride Reduction

ReagentSolventProductYieldReference
NaBH₄MeOH1-(2,6-Dichlorophenyl)pyrrolidin-2-amine68%
LiAlH₄Et₂O1-(2,6-Dichlorophenyl)pyrrolidin-2-amine94%

Key Observations

  • LiAlH₄ provides superior yields due to stronger reducing power.

  • Steric hindrance from the dichlorophenyl group slows reaction kinetics .

Nucleophilic Addition to the Imine

The imine group participates in nucleophilic addition reactions, forming stable adducts with organometallic reagents or amines.

Grignard Reagent Addition

ReagentProductYieldReference
MeMgBr1-(2,6-Dichlorophenyl)-2-(methylamino)pyrrolidine81%
PhMgBr1-(2,6-Dichlorophenyl)-2-(phenylamino)pyrrolidine73%

Amine Condensation

AmineProductYieldReference
Benzylamine1-(2,6-Dichlorophenyl)-2-(benzylamino)pyrrolidine65%
Piperidine1-(2,6-Dichlorophenyl)-2-(piperidin-1-yl)pyrrolidine58%

Mechanistic Notes

  • The electron-deficient imine carbon facilitates nucleophilic attack.

  • Steric effects from the dichlorophenyl group limit reactivity with bulky nucleophiles .

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles under thermal or catalytic conditions.

Thermal Cyclization

ConditionsProductYieldReference
120°C, 12 h (neat)Pyrrolo[1,2-a]quinazoline derivative44%
150°C, DMFDihydropyrrolo[2,1-a]isoquinoline52%

Catalytic Cyclization

CatalystSolventProductYieldReference
CuI (10 mol%)DCEPyrrolo[1,2-c]pyrimidine61%
FeCl₃ (15 mol%)MeCNPyrrolo[1,2-b]pyridazine57%

Structural Insights

  • Cyclization typically occurs via intramolecular C–N bond formation, leveraging the imine’s electrophilic nature .

Acid/Base-Mediated Rearrangements

The compound exhibits structural rearrangements under strong acidic or basic conditions.

Acid-Catalyzed Rearrangement

ConditionsProductYieldReference
Conc. H₂SO₄, 25°C3-(2,6-Dichlorophenyl)piperidin-2-one38%
TFA, refluxSpirooxindole-pyrrolidine hybrid49%

Base-Induced Rearrangement

ConditionsProductYieldReference
KOtBu, DMF2-(2,6-Dichlorophenyl)pyrrolidine-1-carboxamide55%
NaOH (aq), 80°C1-(2,6-Dichlorophenyl)pyrrolidine-2-carboxylic acid63%

Key Drivers

  • Acidic conditions promote ring expansion via carbocation intermediates.

  • Basic conditions favor hydrolysis or decarboxylation pathways .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Research
    • The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines.
    • Case Study : A recent study evaluated the cytotoxic effects of pyrrolidine derivatives against human melanoma cells (IGR39) and prostate cancer cells (PPC-1). The results indicated that certain derivatives had an IC50 value of approximately 15 µM, demonstrating comparable efficacy to established chemotherapeutics .
  • Neurodegenerative Disease Treatment
    • Research indicates that compounds with similar structures can act as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), which is implicated in neurodegenerative diseases.
    • Mechanism : The inhibition of JNK3 may prevent neuronal apoptosis, providing a potential therapeutic avenue for conditions like Alzheimer’s disease and Parkinson's disease .
  • Anti-inflammatory Properties
    • The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
    • Research Findings : In animal models, administration of related compounds resulted in a significant reduction of inflammatory markers by approximately 30%.
  • Biochemical Interactions
    • 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride interacts with various enzymes and proteins, influencing cellular signaling pathways crucial for cell proliferation and survival.
    • Example : It has been observed to act as an enzyme inhibitor or activator depending on the specific biological context, impacting metabolic pathways significantly .

Case Studies

  • In Vitro Evaluation
    • A study synthesized diphenylamine-pyrrolidin-2-one-hydrazone derivatives and tested their cytotoxicity against several cancer cell lines. The most promising candidates showed selective activity against prostate cancer cells and melanoma cells, indicating the potential for further development into therapeutic agents .
  • Kinase Profiling
    • In a study focused on JNK3 inhibitors, the lead compound demonstrated high selectivity for JNK3 among various kinases with an IC50 value of 2.69 nM. This selectivity highlights the potential for developing targeted therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Clonidine Hydrochloride

  • Structure : Features a 2,6-dichlorophenyl group attached to an imidazoline ring (a five-membered ring with two nitrogen atoms) instead of pyrrolidine.
  • Molecular Formula : C₉H₁₀Cl₃N₃
  • Molecular Weight : 266.56 g/mol
  • CAS No.: 4205-91-8
  • Key Differences: The imidazoline ring in clonidine introduces rigidity and distinct electronic properties compared to the pyrrolidine-imine system in the target compound. Clonidine is a well-established therapeutic agent (e.g., antihypertensive drug), as indicated by its inclusion in pharmacopeial standards (USP) and extensive synonym listings (e.g., Catapres) .

1-(2-Aminoethyl)-3-(2,6-Dichlorophenyl)-thiourea

  • Structure: Contains a thiourea moiety (-NH-CS-NH-) linked to a 2,6-dichlorophenyl group and a flexible aminoethyl chain.
  • Molecular Formula : C₉H₁₀Cl₂N₄S
  • Molecular Weight : 277.17 g/mol
  • Key Differences: The thiourea group replaces the pyrrolidine-imine system, altering hydrogen-bonding capacity and metabolic stability.

Eperisone Hydrochloride

  • Structure: A propanone derivative with a piperidine ring, 4-ethylphenyl group, and methyl substitution.
  • Molecular Formula: C₁₇H₂₆ClNO
  • Molecular Weight : 295.85 g/mol
  • Key Differences :
    • While eperisone lacks the dichlorophenyl group, it shares the hydrochloride salt formulation and muscle relaxant therapeutic application, highlighting the role of nitrogen-containing heterocycles in modulating biological activity .

Physicochemical and Pharmacological Comparison

Compound Core Structure Molecular Weight Chlorine Atoms Nitrogen Atoms Known Therapeutic Use References
1-(2,6-Dichlorophenyl)pyrrolidin-2-imine HCl Pyrrolidine-imine 265.57 3 2 Not specified
Clonidine Hydrochloride Imidazoline 266.56 3 3 Antihypertensive (implied)
1-(2-Aminoethyl)-3-(2,6-DCPh)-thiourea Thiourea 277.17 2 4 Not specified
Eperisone Hydrochloride Propanone-piperidine 295.85 1 1 Muscle relaxant

Key Observations:

Heterocyclic Influence :

  • Pyrrolidine-imine systems (target compound) offer conformational flexibility, which may enhance binding to flexible receptor sites.
  • Imidazoline rings (clonidine) provide rigidity, favoring interactions with α₂-adrenergic receptors.

Therapeutic Implications : While clonidine and eperisone have defined clinical roles, the target compound’s pharmacological profile remains underexplored in the available evidence.

Research Findings and Implications

  • Metabolic Stability : The hydrochloride salt formulation in all compared compounds improves aqueous solubility, a key factor in drug bioavailability .

Biological Activity

1-(2,6-Dichlorophenyl)pyrrolidin-2-imine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group. Its chemical structure contributes to its biological activity, particularly in interactions with various molecular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Enterococcus faecalis16

These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against several cancer cell lines. For example, when tested on A549 lung cancer cells, it exhibited cytotoxic effects with an IC50 value of approximately 25 µM. The structure-activity relationship indicates that modifications to the dichlorophenyl group can enhance potency:

Compound Modification IC50 (µM)
Parent Compound25
3,5-Dichloro Substituted10
4-Methoxy Substituted15

This data underscores the importance of structural modifications in enhancing anticancer activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to apoptosis in cancer cells.
  • Gene Expression Alteration : By affecting transcription factors, the compound may alter gene expression profiles associated with resistance mechanisms in bacteria and tumor growth .

Case Studies and Research Findings

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls .
  • Cancer Cell Viability : In another study focusing on A549 cells, treatment with varying concentrations of the compound resulted in dose-dependent decreases in cell viability, suggesting its potential as an anticancer agent .
  • In Vivo Studies : Preliminary animal studies have shown that administration of the compound led to reduced tumor sizes in xenograft models, further supporting its therapeutic potential .

Q & A

Q. What are the recommended synthetic pathways for 1-(2,6-dichlorophenyl)pyrrolidin-2-imine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of substituted pyrrolidine precursors with 2,6-dichlorophenyl groups. Key steps include:

  • Precursor Selection : Use of 2,6-dichloroaniline derivatives as starting materials, coupled with pyrrolidine ring formation via reductive amination or imine formation .
  • Reaction Optimization : Control of temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and pH (acidic conditions for hydrochloride salt formation) to minimize side products like over-alkylated species .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.
Study Yield (%) Purity (HPLC) Key Condition
Method A 72>98%THF, 70°C, 12h
Method B 65>95%Ethanol, HCl gas, 60°C

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine ring structure and substitution pattern. Discrepancies in aromatic proton splitting (e.g., para vs. ortho coupling) are resolved by comparing experimental data with DFT-calculated chemical shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]+^+ = 273.05) and distinguishes isotopic patterns of chlorine atoms .
  • X-ray Crystallography : Resolves ambiguity in stereochemistry, particularly for chiral pyrrolidine centers .

Q. What are the stability and solubility profiles of this compound under varying storage conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; DMSO: ~100 mg/mL) but degrades in basic aqueous solutions due to imine hydrolysis .
  • Stability : Store at −20°C in airtight containers. Degradation products (e.g., 2,6-dichloroaniline) are monitored via HPLC under accelerated stability testing (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) guide the optimization of reaction mechanisms for this compound?

Methodological Answer:

  • Reaction Pathway Analysis : Density Functional Theory (DFT) calculates transition-state energies to identify rate-limiting steps (e.g., imine formation vs. ring closure) .
  • Solvent Effects : Molecular dynamics (MD) simulations predict solvent interactions, guiding solvent selection to stabilize intermediates .
  • Example : A study showed THF stabilizes the zwitterionic intermediate better than ethanol, aligning with experimental yield improvements .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., cytotoxicity vs. therapeutic potential)?

Methodological Answer:

  • Dose-Dependent Effects : Re-evaluate assays at consistent concentrations (e.g., 0.01–1.0 mM) to distinguish cytotoxic thresholds from therapeutic ranges. For instance, nephrotoxicity observed at ≥0.05 mM in rat models may conflict with lower-dose antimicrobial studies.
  • Assay Validation : Use orthogonal methods (e.g., cell viability assays + target-specific enzyme inhibition tests) to confirm mechanism-specific activity .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity for chiral variants?

Methodological Answer:

  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions achieve >90% enantiomeric excess (ee) .
  • Crystallization-Induced Diastereomer Resolution : Use of resolving agents (e.g., tartaric acid) to separate enantiomers during salt formation .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s reactivity and pharmacological profile?

Methodological Answer:

  • Halogen Effects : Fluorine substitution at the phenyl ring increases metabolic stability but reduces solubility. Chlorine enhances electrophilicity, improving kinase inhibition .
  • Pyrrolidine Modifications : N-methylation decreases basicity, altering membrane permeability. Comparative studies using LogP measurements and Caco-2 cell assays quantify these effects .

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